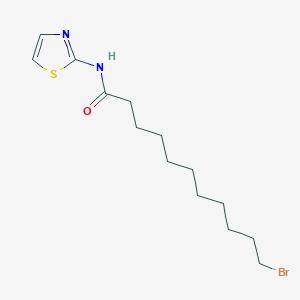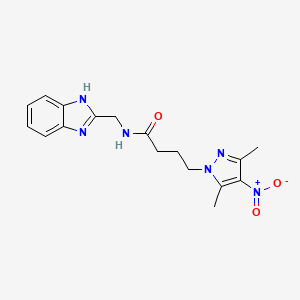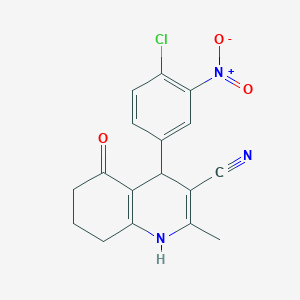
11-bromo-N-(1,3-thiazol-2-yl)undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromo-N-(1,3-thiazol-2-yl)undecanamide is an organic compound characterized by the presence of a bromine atom, a thiazole ring, and an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-bromo-N-(1,3-thiazol-2-yl)undecanamide typically involves the following steps:
Formation of 11-bromo-1-undecanol: This can be achieved by the bromination of undecanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Conversion to 11-bromo-1-undecanoic acid: The alcohol group in 11-bromo-1-undecanol is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Amidation Reaction: The 11-bromo-1-undecanoic acid is then reacted with 2-aminothiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The thiazole ring can coordinate with metal ions, forming complexes with potential catalytic or electronic applications.
Biology and Medicine:
Antimicrobial Agents: Compounds containing thiazole rings are known for their antimicrobial properties, and this compound may exhibit similar activity.
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Used in the synthesis of polymers or materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 11-bromo-N-(1,3-thiazol-2-yl)undecanamide exerts its effects depends on its application:
Antimicrobial Activity: The thiazole ring can interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death.
Coordination Chemistry: The thiazole ring can donate electrons to metal ions, forming stable complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
11-Bromo-1-undecanol: Shares the bromine and undecane chain but lacks the thiazole ring.
N-(1,3-thiazol-2-yl)undecanamide: Similar structure but without the bromine atom.
Uniqueness:
11-Bromo-N-(1,3-thiazol-2-yl)undecanamide: combines the reactivity of the bromine atom with the biological activity of the thiazole ring, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C14H23BrN2OS |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
11-bromo-N-(1,3-thiazol-2-yl)undecanamide |
InChI |
InChI=1S/C14H23BrN2OS/c15-10-8-6-4-2-1-3-5-7-9-13(18)17-14-16-11-12-19-14/h11-12H,1-10H2,(H,16,17,18) |
InChI Key |
SJHIDVFLJYCLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-8-(4-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11491028.png)
![N-[1-(Adamantan-1-YL)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-YL)acetamide](/img/structure/B11491057.png)

![N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11491064.png)

![2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide](/img/structure/B11491073.png)
![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![[5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11491085.png)
![1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11491086.png)
![N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11491088.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11491091.png)
![methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate](/img/structure/B11491094.png)
![7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11491095.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11491096.png)
